N2-Cyclopentylpyridine-2,5-diamine trihydrochloride
Description
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3 and a molecular weight of 286.629 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a pyridine ring, which is further substituted with two amine groups at the 2 and 5 positions. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.
Properties
IUPAC Name |
2-N-cyclopentylpyridine-2,5-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9;;;/h5-7,9H,1-4,11H2,(H,12,13);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFYOWSRJQJGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentylpyridine-2,5-diamine trihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with pyridine-2,5-dicarboxylic acid, followed by reduction and subsequent treatment with hydrochloric acid to yield the trihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemical Research Applications
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is primarily utilized in chemical synthesis and materials science. Its structure allows for unique interactions in organic reactions, particularly in the synthesis of nitrogen-containing heterocycles. This compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis.
In biological research, this compound has shown promise as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating neurological disorders.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Material Science Applications
This compound is also explored for its applications in material science, particularly in the development of advanced materials with specific electronic properties. Its nitrogen-rich structure contributes to enhanced conductivity and stability in polymer matrices.
Table 2: Material Properties
| Material Type | Property Description |
|---|---|
| Conductive Polymers | Improved electrical conductivity when doped with this compound |
| Composite Materials | Enhanced mechanical strength and thermal stability |
Environmental Applications
The compound has been studied for its role in environmental applications, particularly in catalyzing reactions for pollution control. Its ability to facilitate the degradation of organic pollutants under mild conditions makes it a valuable asset in green chemistry.
Case Study: Catalytic Degradation of Pollutants
Research demonstrated that this compound could effectively catalyze the degradation of specific organic pollutants in aqueous solutions. This application highlights its potential role in environmental remediation efforts.
Mechanism of Action
The mechanism of action of N2-Cyclopentylpyridine-2,5-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N2-Cyclohexylpyridine-2,5-diamine trihydrochloride
- N2-Cyclopropylpyridine-2,5-diamine trihydrochloride
- N2-Cyclobutylpyridine-2,5-diamine trihydrochloride
Uniqueness
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar compounds .
Biological Activity
N2-Cyclopentylpyridine-2,5-diamine trihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by a cyclopentyl group and two amine functionalities. The molecular formula is typically represented as CHClN, indicating the presence of three hydrochloride groups which enhance its solubility in aqueous environments.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
- Neuroprotective Properties : Preliminary research suggests that N2-Cyclopentylpyridine-2,5-diamine may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:
- Cyclopentyl Substitution : The presence of the cyclopentyl group enhances lipophilicity, improving cellular uptake and bioavailability.
- Amine Positioning : The positioning of amines on the pyridine ring influences binding affinity to target receptors and enzymes.
Data Table: Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, N2-Cyclopentylpyridine-2,5-diamine demonstrated a significant reduction in infection markers compared to placebo controls.
- Case Study 2 : A study assessing the anti-inflammatory effects in animal models showed that treatment with the compound resulted in decreased levels of inflammatory cytokines and improved clinical scores in models of arthritis.
- Case Study 3 : Research on neuroprotection revealed that administration of this compound reduced neuronal loss in models of neurodegeneration induced by toxic agents.
Q & A
Basic: What synthetic methodologies are recommended for N2-Cyclopentylpyridine-2,5-diamine trihydrochloride, and how can purity be optimized?
Answer:
The synthesis of pyridine-diamine derivatives typically involves nucleophilic substitution or coupling reactions. For example, nitrile intermediates (e.g., malononitrile derivatives) can be used to construct the pyridine core, followed by cyclopentyl group introduction via alkylation . Purification often employs recrystallization or column chromatography, with HPLC (≥95% purity, as in ) and NMR (e.g., ¹H/¹³C for structural confirmation) for validation . To optimize purity, consider using high-purity starting materials and inert reaction conditions (e.g., argon atmosphere) to prevent side reactions.
Basic: How does the cyclopentyl substituent affect the compound’s solubility and stability compared to other alkylated pyridines?
Answer:
Cyclopentyl groups increase hydrophobicity compared to smaller alkyl chains (e.g., methyl), reducing aqueous solubility but enhancing lipid membrane permeability. Stability studies in the CRC Handbook () suggest that cyclopentyl derivatives are less prone to oxidation than cyclohexyl analogs due to reduced ring strain. For experimental design, pre-formulation studies in buffered solutions (pH 1–7.4) and stability-indicating HPLC assays are recommended to assess degradation under storage conditions.
Advanced: What analytical techniques resolve structural ambiguities in this compound during characterization?
Answer:
Multi-dimensional NMR (e.g., COSY, HSQC) can differentiate between 2,5-diamine and regioisomeric 2,3-diamine structures by correlating proton-proton coupling constants and carbon shifts . Mass spectrometry (HRMS) confirms molecular weight (e.g., 236.14 g/mol for a related dihydrochloride in ). X-ray crystallography may further resolve crystal packing and hydrogen-bonding patterns in the trihydrochloride form.
Advanced: How can researchers evaluate this compound’s potential as a P-glycoprotein (P-gp) inhibitor, and what experimental contradictions might arise?
Answer:
In vitro P-gp inhibition assays, such as calcein-AM efflux in MDCK-MDR1 cells, are standard . Contradictions in efficacy may arise from differences in cell lines, assay pH, or salt form (trihydrochloride vs. free base). For example, highlights that trihydrochloride salts (e.g., Zosuquidar) require pH adjustment to maintain solubility in biological buffers. Cross-validate results using bidirectional transport assays and competitive binding studies with known inhibitors (e.g., verapamil).
Advanced: How can discrepancies in reported biological activity across studies be systematically addressed?
Answer:
Discrepancies often stem from variability in compound purity, assay protocols, or cell models. To resolve these:
- Replicate experiments using USP-grade reference standards (e.g., ’s USP protocols).
- Validate purity via orthogonal methods (e.g., HPLC with diode-array detection and charged aerosol detection).
- Standardize assay conditions (e.g., serum-free media to avoid protein binding interference) .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
Trihydrochloride salts may release HCl under heating; use fume hoods and PPE (gloves, goggles). Safety data for related pyridines () recommend avoiding inhalation and skin contact. First-aid measures include rinsing exposed skin with water and seeking medical attention if ingested. Store in airtight containers at 2–8°C to prevent deliquescence.
Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) can model binding to P-gp’s transmembrane domains, using crystal structures (PDB: 6QEX). Molecular dynamics simulations assess stability of the cyclopentyl group in hydrophobic pockets. QSAR models trained on similar diamine-pyridine analogs may predict absorption and toxicity profiles .
Basic: How is the trihydrochloride salt form advantageous for in vivo pharmacokinetic studies?
Answer:
The trihydrochloride form improves aqueous solubility, facilitating intravenous administration in preclinical models (e.g., murine xenografts). However, chloride ions may affect osmolality; isotonic formulation adjustments are critical . Compare bioavailability to free-base forms using LC-MS/MS plasma quantification.
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?
Answer:
Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH). Use design of experiments (DoE) to optimize critical variables (e.g., reaction time, stoichiometry). For quality control, adhere to ICH guidelines for impurities (e.g., genotoxic nitrosamines in amine-containing compounds) .
Advanced: How can researchers validate the compound’s mechanism of action in multidrug resistance (MDR) reversal?
Answer:
Combine functional assays (e.g., rhodamine-123 accumulation in resistant cancer cells) with genetic knockdown of P-gp (siRNA/CRISPR). Cross-validate using cytotoxicity assays with P-gp substrates (e.g., doxorubicin), as in ’s Phase I trial design. Synergy studies with other MDR modulators (e.g., elacridar) can clarify mechanistic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
